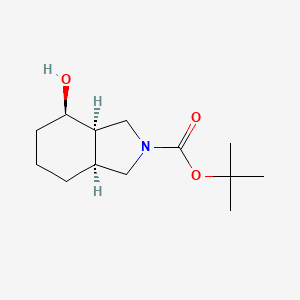![molecular formula C24H27ClN2O9 B1436041 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate CAS No. 2138811-33-1](/img/structure/B1436041.png)
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
説明
The compound “3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate” is a chemical substance with the molecular weight of 406.87 . The compound is in oil form .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H23ClN2O5/c1-4-28-20 (25)18-15 (11-27-10-9-22)23-12 (2)16 (19 (24)26-3)17 (18)13-7-5-6-8-14 (13)21/h5-8H,4,9-11,22H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.87 . It is in oil form and is stored at 4 degrees Celsius .科学的研究の応用
- Researchers have examined its effects on vasodilation, blood pressure regulation, and overall cardiovascular health .
Cardiovascular System Research
Degradation Mechanisms and Stability
Safety and Hazards
作用機序
Target of Action
Dehydroamlodipine fumarate is a potential impurity found in commercial preparations of amlodipine . Amlodipine is a popular antihypertensive drug belonging to the group of drugs called dihydropyridine calcium channel blockers . These drugs selectively target peripheral blood vessels, which are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .
Mode of Action
The mode of action of Dehydroamlodipine fumarate is likely similar to that of amlodipine. Amlodipine is a peripheral arterial vasodilator that exerts its action directly on vascular smooth muscle, leading to a reduction in peripheral vascular resistance and causing a decrease in blood pressure .
Biochemical Pathways
The biochemical pathways affected by Dehydroamlodipine fumarate are likely to be similar to those affected by amlodipine. Amlodipine has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Pharmacokinetics
It has high oral bioavailability (60-80%) and accumulates to a steady-state with once-daily administration over a period of 1-1 ½ weeks .
Result of Action
Amlodipine, a related compound, is known to decrease blood pressure gradually over 4-8 h after single doses, and may slowly return to baseline over 24-72 h . During chronic, oral, once-daily dosing, blood pressure is decreased from the pretreatment baseline with little fluctuation over the 24-hour dose interval .
Action Environment
It is known that organisms must adapt themselves to changing environments to maintain homeostasis in respect to the chemical environment . This adaptation includes the mechanism by which organisms dispose of chemicals that have entered the body, such as Dehydroamlodipine fumarate .
特性
IUPAC Name |
(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQLJHPVPAANJ-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate | |
CAS RN |
2138811-33-1 | |
| Record name | Dehydroamlodipine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138811331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROAMLODIPINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK3E8GQ3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



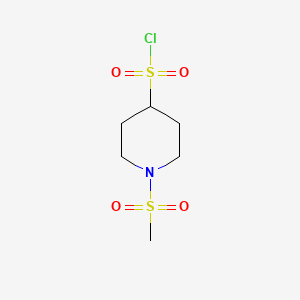
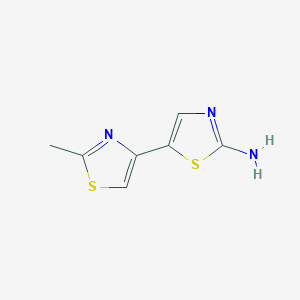
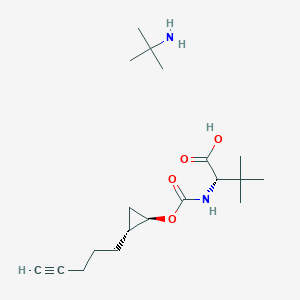
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)
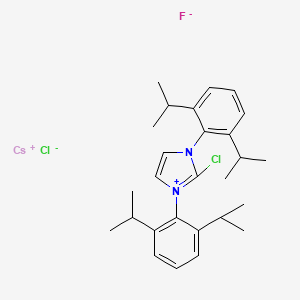
![1-((Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methyl)cyclobutan-1-ol](/img/structure/B1435966.png)


![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)
